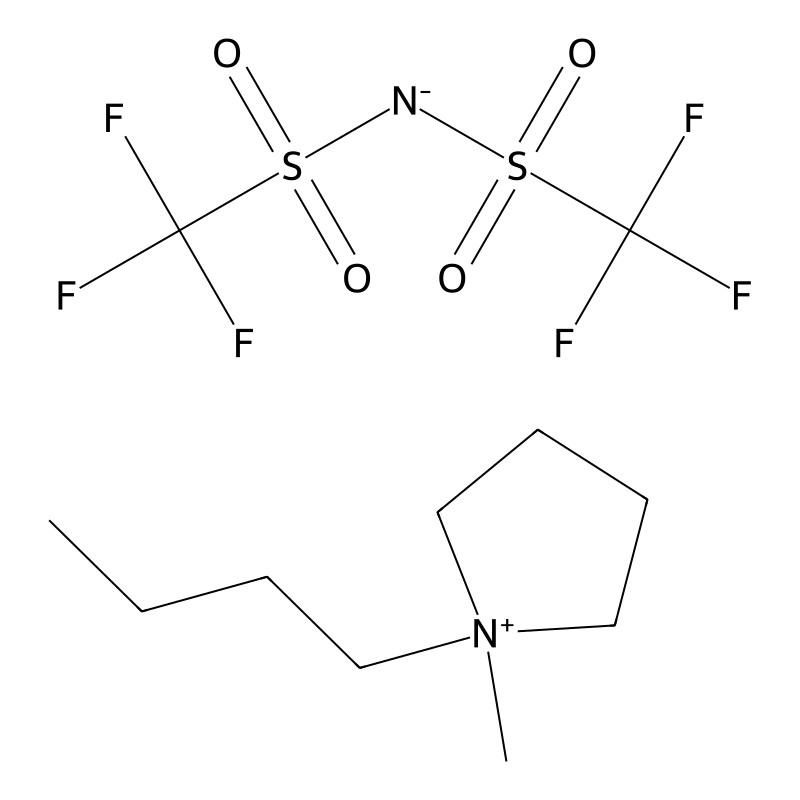1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Electrolytes for Electrochemical Devices:
-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide (often abbreviated as BMPTFSI) finds potential application as an ionic liquid electrolyte in various electrochemical devices due to its unique properties. These include:
- High thermal and electrochemical stability: BMPTFSI exhibits excellent stability at high temperatures, allowing its use in devices operating under harsh conditions [].
- Wide liquid range: BMPTFSI remains liquid over a broad temperature range, making it suitable for applications requiring functionality across diverse temperatures [].
- High ionic conductivity: BMPTFSI demonstrates good ionic conductivity, crucial for efficient transport of ions within the device [].
These properties make BMPTFSI a promising candidate for electrolytes in:
- Lithium-ion batteries: Research suggests BMPTFSI can improve the cycling performance and thermal stability of lithium-ion batteries compared to conventional electrolytes [].
- Dye-sensitized solar cells: BMPTFSI-based electrolytes have shown enhanced efficiency and durability in dye-sensitized solar cells [].
- Supercapacitors: BMPTFSI can potentially contribute to improved energy density and power density in supercapacitors [].
Ionic Liquids for Catalysis:
Beyond its role in electrolytes, BMPTFSI holds potential as a solvent or catalyst in various chemical reactions.
- As a solvent: BMPTFSI's unique properties, such as its ability to dissolve diverse polar and non-polar compounds, make it a suitable solvent for various catalytic reactions. This allows researchers to explore novel catalysts and reaction pathways [].
- As a catalyst: BMPTFSI can act as a catalyst itself for specific reactions. For instance, research suggests its potential for promoting organic transformations like alkylations and esterifications.
Other Research Applications:
BMPTFSI is also being explored in other research areas, including:
- Lubrication: Studies suggest BMPTFSI-based lubricants demonstrate good tribological properties, potentially offering advantages in specific lubrication applications.
- Separation science: BMPTFSI can be employed in various separation techniques, such as ionic liquids extraction, due to its ability to selectively dissolve specific compounds.
1-Butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide is a room temperature ionic liquid characterized by its high viscosity and wide electrochemical window of approximately 5.5 volts. Its molecular formula is C₁₁H₂₀F₆N₂O₄S₂, with a molecular weight of 422.41 g/mol. This compound appears as a colorless liquid and is known for its unique properties that make it suitable for various applications, particularly in electrochemistry and organic synthesis .
The synthesis of 1-butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide typically involves the following steps:
- Preparation of Pyrrolidine Derivative: Start with the appropriate pyrrolidine compound and react it with butyl halides to obtain the butyl-substituted pyrrolidine.
- Formation of Ionic Liquid: Treat the butyl-substituted pyrrolidine with bis(trifluoromethanesulfonyl)imide to yield the final ionic liquid product.
- Purification: The resulting product can be purified through distillation or recrystallization techniques to achieve the desired purity level .
1-Butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide has diverse applications:
- Electrochemical Systems: Used as an electrolyte in lithium batteries and supercapacitors due to its excellent conductivity (2.12 mS/cm).
- Organic Synthesis: Acts as a solvent for various organic reactions, including azeotropic separation processes.
- Lubricants: Employed in machinery for lubrication purposes due to its thermal stability and low volatility .
Several compounds share structural similarities with 1-butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide | C₇H₁₄F₆N₂O₄S₂ | Lower viscosity; often used in biocompatible applications |
| 1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide | C₉H₁₈F₆N₂O₄S₂ | Higher thermal stability; used in gas absorption processes |
| N,N-Diethyl-N-methylammonium bis(trifluoromethanesulfonyl)imide | C₉H₁₈F₆N₂O₄S₂ | Exhibits lower toxicity; suitable for environmental applications |
The uniqueness of 1-butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide lies in its specific viscosity and electrochemical properties that make it particularly effective for energy storage applications compared to other ionic liquids .
UNII
GHS Hazard Statements
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
General Manufacturing Information
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.








